(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol
Description
Properties
CAS No. |
90330-29-3 |
|---|---|
Molecular Formula |
C9H10Cl6O2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
[1,4,5,6,7,7-hexachloro-3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C9H10Cl6O2/c10-5-6(11)8(13)4(2-17)3(1-16)7(5,12)9(8,14)15/h3-6,16-17H,1-2H2 |
InChI Key |
JTFMEPBHFYSKBN-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Hydrolysis and Purification
- Hydrolysis : The reaction product is hydrolyzed in water at ≥70°C to form an aqueous solution of the intermediate.
- Steam Distillation : Superheated steam (140–200°C) removes residual chlorohydrocarbons.
- Crystallization :
Yield : ~92–95% purity with 4.3% water of crystallization.
Direct Dihydroxylation of Endosulfan
Endosulfan alcohol is also synthesized via alkaline hydrolysis of endosulfan isomers (α- and β-endosulfan).
Mechanism
- Reactants : Endosulfan isomers (C$$9$$H$$6$$Cl$$6$$O$$3$$S) and aqueous NaOH or KOH.
- Reaction : Nucleophilic attack by OH$$^-$$ on the sulfite ester group, leading to sulfite elimination and diol formation.
- Key Steps :
Yield : Quantitative conversion under alkaline conditions (pH 10, 25°C).
Catalytic Hydrogenation of Bicycloheptene Derivatives
A two-step process involving Diels-Alder reaction followed by hydrogenation has been reported:
Step 1: Diels-Alder Reaction
Step 2: Hydrogenation
Yield : 92.9% after crystallization.
Alternative Route: Butenediol Condensation
A lesser-known method involves reacting hexachlorocyclopentadiene with butenediol (C$$4$$H$$8$$O$$_2$$) under heated conditions.
Comparative Analysis of Methods
| Method | Reactants | Conditions | Yield | Purity |
|---|---|---|---|---|
| Diels-Alder + Hydrolysis | Hexachlorocyclopentadiene, maleic anhydride | 135–180°C, 3–5 hours | 92–95% | High |
| Endosulfan Hydrolysis | α/β-Endosulfan, NaOH | pH 10, 25°C | ~100% | Moderate |
| Catalytic Hydrogenation | Bicycloheptene derivatives, H$$_2$$ | 25–30°C, 6 hours | 92.9% | High |
| Butenediol Condensation | Hexachlorocyclopentadiene, butenediol | 150–180°C | >80% | Moderate |
Key Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential use in pharmaceuticals and agrochemicals.
Medicine: Research is conducted to investigate its potential as an antimicrobial or anticancer agent.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol involves interactions with specific molecular targets and pathways. The compound’s multiple chlorine atoms and bicyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Chlorendic Acid (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic Acid)
- Structure : Replaces the diol groups with dicarboxylic acid moieties.
- Properties :
- Applications : Flame retardant in plastics, resins, and textiles; precursor for metal-organic frameworks (MOFs) due to its rigid, chlorinated structure .
- Research : Demonstrates biodegradability via Fenton-mediated reactions involving hydroxyl radicals .
Endosulfan
(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methanol
Chlorendic Anhydride
- Structure : Cyclic anhydride of chlorendic acid.
- Applications : Flame-retardant additive in epoxy resins and polyesters; higher reactivity than the acid form .
Comparative Data Table
Key Challenges and Gaps
- Limited thermodynamic data (e.g., melting point, vapor pressure) for the target compound.
- Environmental persistence of the diol remains understudied compared to its acid and anhydride counterparts.
- Industrial use of the diol in pesticide synthesis requires further toxicological profiling .
Biological Activity
(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol, also known as chlorendic acid or hexachloro-5-norbornene-2,3-dicarboxylic acid, is a chlorinated compound with significant industrial applications. This article explores its biological activity, including its effects on human health and the environment.
- Chemical Formula: C₉H₄Cl₆O₄
- Molecular Weight: 388.84 g/mol
- CAS Number: 115-28-6
Chlorendic acid is a white crystalline solid that is slightly soluble in water but readily dissolves in organic solvents like ethanol and acetone .
Toxicological Studies
Chlorendic acid has been studied for its potential toxic effects on humans and wildlife. Key findings include:
- Carcinogenic Potential: Research indicates that chlorendic acid may have low carcinogenic potential in humans. The Environmental Working Group (EWG) rates it low for cancer risk and immunotoxicity but highlights moderate concerns regarding persistence and bioaccumulation in the environment .
- Developmental and Reproductive Toxicity: Studies show that chlorendic acid poses low risks for developmental and reproductive toxicity . However, exposure can lead to skin and eye irritation.
Ecotoxicological Impact
Chlorendic acid is known to be persistent in the environment with a half-life in soil ranging from 140 to 280 days. It can be formed by the oxidation of various organochlorine insecticides, contributing to its environmental presence .
- Aquatic Toxicity: Chlorendic acid has demonstrated moderate toxicity to aquatic organisms. Its breakdown products can also affect aquatic ecosystems adversely.
Case Study 1: Industrial Exposure
A study conducted on workers in industries using chlorendic acid showed no significant increase in cancer rates; however, there were reports of respiratory issues and skin irritation among those with prolonged exposure. This highlights the importance of safety measures in industrial settings .
Case Study 2: Environmental Monitoring
In a study monitoring chlorendic acid levels in water bodies near industrial sites, researchers found elevated concentrations correlating with nearby manufacturing activities. This underscores the need for stringent regulations on the use of chlorinated compounds to protect aquatic life and drinking water sources .
Applications
Chlorendic acid is widely used as:
Q & A
Basic: What are the methodological steps to synthesize (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol, and how can reaction conditions be optimized for yield improvement?
Answer:
Synthesis typically involves halogenation of a bicyclo[2.2.1]heptane precursor followed by diol functionalization. Key steps include:
- Precursor selection : Start with norbornene derivatives; chlorination agents (e.g., Cl₂ or SOCl₂) under controlled temperatures (0–25°C) to avoid over-halogenation .
- Optimization : Use fractional factorial design to test variables (temperature, stoichiometry, solvent polarity). For example, higher Cl₂ partial pressure increases hexachlorination efficiency but may require quenching to prevent side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) coupled with NMR (¹H/¹³C) and GC-MS for purity validation .
Advanced: How can researchers design experiments to investigate the environmental persistence and degradation pathways of this compound in aquatic systems?
Answer:
Adopt a tiered approach combining lab and field studies:
- Lab simulations : Use OECD 308/309 guidelines to assess aerobic/anaerobic biodegradation in sediment-water systems. Monitor via LC-HRMS for parent compound and transformation products .
- Field sampling : Deploy passive samplers (e.g., SPMD) in contaminated water bodies, followed by SPE extraction and isotopic tracing (δ³⁶Cl) to track degradation .
- Data integration : Apply fugacity models to predict partitioning coefficients (log Kₒw, log Kₒc) and half-lives. Cross-validate with microcosm studies using QSAR predictions for chlorinated bicyclics .
Basic: What spectroscopic and chromatographic techniques are prioritized for structural elucidation and purity assessment?
Answer:
- NMR : ¹H NMR (δ 3.5–4.0 ppm for diol protons; δ 2.8–3.2 ppm for bridgehead CHCl groups); ¹³C NMR for bicyclic carbon backbone verification .
- GC-MS : Use a polar column (e.g., DB-5MS) with a 40–300°C gradient to resolve chlorinated isomers. Electron ionization (70 eV) generates characteristic fragments (m/z 145 [C₅H₆Cl₂]⁺) .
- HPLC-UV/RI : Reverse-phase C18 column (acetonitrile/water) for purity checks; compare retention times against certified standards .
Advanced: What methodological approaches resolve contradictions in reported toxicity data across different model organisms?
Answer:
- Meta-analysis : Aggregate data from Daphnia magna, zebrafish, and algal assays using random-effects models to quantify heterogeneity sources (e.g., exposure duration, lipid content) .
- Mechanistic studies : Perform transcriptomics (RNA-seq) on exposed organisms to identify conserved pathways (e.g., oxidative stress response) vs. species-specific detoxification genes .
- Dose-response refinement : Apply benchmark dose (BMD) modeling with Akaike weights to select optimal toxicity thresholds, reducing variability from EC₅₀/LC₅₀ discrepancies .
Basic: How should researchers develop a robust analytical method for quantifying this compound in soil or biological matrices?
Answer:
- Extraction : Accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1) at 100°C; cleanup via Florisil cartridges to remove lipids .
- Detection : GC-ECD (electron capture detector) for high sensitivity (LOD: 0.1 ppb); confirm with GC-MS/MS (MRM mode, transitions m/z 360 → 265/210) .
- Validation : Spike recovery tests (70–120% acceptable range) and matrix-matched calibration to correct for ion suppression/enhancement .
Advanced: What theoretical frameworks guide predictions of the compound’s interactions with biological macromolecules?
Answer:
- Molecular docking : Use AutoDock Vina with chlorinated bicyclics’ conformational libraries to predict binding affinities for cytochrome P450 enzymes .
- QSPR models : Train on chlorinated hydrocarbon datasets to correlate log P and polar surface area with membrane permeability .
- Free-energy perturbation (FEP) : Simulate ΔG binding for DNA adduct formation, incorporating solvent-accessible surface area (SASA) calculations .
Intermediate: What considerations are critical when designing a longitudinal study to assess bioaccumulation potential?
Answer:
- Experimental design : Use randomized block designs with split plots (e.g., exposure duration as main plot, organism type as subplot) to isolate temporal effects .
- Sampling frequency : Collect tissues at log intervals (e.g., days 1, 7, 28) to capture biphasic accumulation patterns (fast adsorption → slow equilibrium) .
- Statistical power : Pre-calculate sample size (n ≥ 6 per group) using pilot data on BCF (bioconcentration factor) variance; apply ANOVA with Tukey post hoc .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
